molecular formula C16H12ClN5O B3160717 N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea CAS No. 866143-32-0

N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea

Cat. No.: B3160717
CAS No.: 866143-32-0
M. Wt: 325.75 g/mol
InChI Key: GTZVHFRMLFQDFR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea typically involves the reaction of 3-chloroaniline with 2-(3-pyridinyl)-4-pyrimidinyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may exhibit bioactivity that makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pyridinyl and pyrimidinyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]thiourea
  • N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]carbamate
  • N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]guanidine

Comparison: N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is unique due to its urea functional group, which imparts specific chemical and biological properties. Compared to its thiourea and carbamate analogs, the urea derivative may exhibit different reactivity and bioactivity profiles. The presence of the pyridinyl and pyrimidinyl groups further enhances its potential for specific interactions with molecular targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-pyridin-3-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-12-4-1-5-13(9-12)20-16(23)22-14-6-8-19-15(21-14)11-3-2-7-18-10-11/h1-10H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZVHFRMLFQDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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